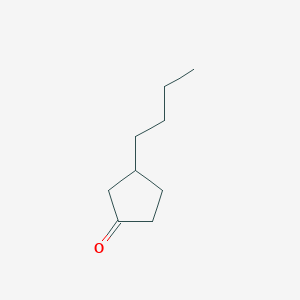

3-Butylcyclopentanone

Description

Structural Context within the Cyclopentanone (B42830) Family and Significance of the Butyl Substituent

The foundational structure of 3-butylcyclopentanone is the cyclopentanone ring, a five-membered carbocycle containing a ketone functional group. This cyclic ketone framework is a common motif in various natural products and is widely used as an intermediate in organic synthesis. scirp.org The reactivity of the cyclopentanone ring is primarily centered around the carbonyl group (C=O), which can undergo nucleophilic addition, and the adjacent α-carbons, which can be deprotonated to form enolates for alkylation and condensation reactions. vulcanchem.comnih.gov

The defining feature of this compound is the butyl substituent at the C-3 position. The nature of this alkyl group has profound implications for the molecule's physical properties and chemical behavior:

Steric Hindrance : The butyl group, particularly the bulky tert-butyl isomer, introduces significant steric hindrance. This bulkiness can influence the stereochemical outcome of reactions by directing incoming reagents to attack the carbonyl group or the α-carbons from the less hindered face, a principle heavily exploited in asymmetric synthesis.

Electronic Effects : As an alkyl group, the butyl substituent has a weak electron-donating effect through hyperconjugation, which can subtly influence the reactivity of the carbonyl group.

Reactivity Modulation : The steric bulk of the butyl group can affect the accessibility and reactivity of the different α-positions on the ring, enabling regioselective functionalization. vulcanchem.com For instance, the presence of a tert-butyl group has been shown to facilitate regioselective β-C–H functionalization under photoredox catalysis conditions.

The different isomers of the butyl group provide a tunable platform for chemists. The linear chain of n-butylcyclopentanone presents different steric demands compared to the branched sec-butyl or the highly congested tert-butyl versions, allowing researchers to fine-tune reaction conditions and outcomes. jst.go.jpjst.go.jpprepchem.com

Table 1: Physicochemical Properties of this compound Isomers

| Property | 3-n-Butylcyclopentanone | 3-tert-Butylcyclopentanone |

|---|---|---|

| CAS Number | 57283-81-5 chemsrc.com | 5581-94-2 vulcanchem.com |

| Molecular Formula | C₉H₁₆O chemsynthesis.com | C₉H₁₆O vulcanchem.com |

| Molecular Weight | 140.22 g/mol chemsynthesis.com | 140.22 g/mol vulcanchem.com |

| Physical State | Liquid | Colorless to pale yellow liquid vulcanchem.comsigmaaldrich.com |

| Boiling Point | Not available chemsynthesis.com | 192.9°C at 760 mmHg lookchem.com |

| Density | Not available chemsynthesis.com | 0.925 g/cm³ lookchem.com |

| Refractive Index | Not available chemsynthesis.com | 1.458 lookchem.com |

Data for 3-n-butylcyclopentanone is limited in publicly available literature.

Historical Trajectories and Evolution of Research on Cyclopentanone Derivatives

Research into cyclopentanone and its derivatives has evolved significantly over the past century. Initially, studies focused on fundamental spectroscopic and structural characterization, which laid the groundwork for understanding the conformational properties of five-membered rings. The mid-twentieth century saw the rise of isotopic labeling studies, using deuterated cyclopentanones to probe reaction mechanisms and vibrational frequencies in greater detail.

The latter half of the 20th century and the early 21st century have witnessed a shift in focus towards the synthetic applications of cyclopentanone derivatives. They are now recognized as crucial petrochemical intermediates and versatile building blocks for a wide range of commercially important compounds, from pharmaceuticals to fragrances. vulcanchem.comscirp.orgnih.gov

A major recent trajectory in the field is the development of sustainable methods for producing cyclopentanones from renewable biomass. nih.govresearchgate.net Researchers have successfully developed catalytic pathways to convert biomass-derived molecules like furfural (B47365) and 5-(hydroxymethyl)furfural (HMF) into cyclopentanone and its derivatives through hydrogenative ring rearrangement. nih.gov This research is driven by the goal of replacing petrochemical feedstocks with sustainable alternatives. researchgate.net Concurrently, studies on naturally occurring cyclopentanones, such as those found in the pyrolysis products of organic-rich shales and woods, provide insights into geochemical processes and potential new sources for these valuable chemicals. cdnsciencepub.comresearchgate.net

Fundamental Academic Motivations for the Study of this compound

The academic interest in this compound and its isomers is multifaceted, stemming from its utility in both fundamental and applied research.

Probing Reaction Mechanisms : The compound serves as an excellent model substrate for investigating the influence of steric and electronic effects on reaction outcomes. The well-defined structure, with the variable bulk of the butyl group, allows chemists to study how steric hindrance impacts reaction rates, regioselectivity, and stereoselectivity in processes like nucleophilic addition, enolate chemistry, and catalytic C-H bond functionalization. vulcanchem.comlookchem.com

Development of Synthetic Methodologies : this compound is frequently used to test and develop new synthetic methods. For example, it has been employed in studies developing photoinduced cycloadditions of alkyl aldehydes and alkynes to create polysubstituted cyclopentanones with high atom economy and stereoselectivity. nih.gov It also serves as a substrate in the development of catalytic systems for α-alkylation of ketones. nih.gov

Building Block in Target-Oriented Synthesis : The cyclopentanone core is a key structural element in many complex natural products and pharmaceutically active molecules. Substituted derivatives like this compound act as valuable intermediates, where the butyl group not only provides a specific structural element but also guides the stereochemistry of subsequent transformations.

Sustainable Chemistry : As part of the broader family of cyclopentanones, research into this compound is linked to the global effort to create chemicals from renewable resources. Understanding the synthesis and reactivity of alkyl-substituted cyclopentanones is crucial for the value chain that begins with biomass-derived furfurals and ends with high-value specialty chemicals. nih.govresearchgate.net

Table 2: Selected Research Applications of 3-Alkylcyclopentanones

| Research Area | Application / Finding | Significance |

|---|---|---|

| Photoredox Catalysis | 3-tert-Butylcyclopentanone used as a substrate for visible-light-mediated desulfurative alkylation. | Demonstrates a method for β-C–H functionalization, leveraging the steric influence of the tert-butyl group to achieve regioselectivity. |

| [3+2] Cycloaddition | Aliphatic aldehydes, including those that form substituted cyclopentanones, react with alkynes via photoinduced hydrogen atom transfer. nih.gov | Provides an atom-economic, photocatalytic method for synthesizing complex, polysubstituted cyclopentanones. |

| Catalytic α-Alkylation | Cyclic ketones, including cyclopentanone derivatives, undergo branched-selective α-alkylation with simple alkenes using an iridium catalyst. nih.gov | Offers a direct method to form C-C bonds at the α-position with high regioselectivity, a fundamental transformation in organic synthesis. |

| Biomass Conversion | Catalytic conversion of furfural (from biomass) to cyclopentanone (CPN) and its derivatives. nih.gov | Highlights a sustainable route to valuable chemical intermediates, reducing reliance on petrochemical sources. |

Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-butylcyclopentan-1-one |

InChI |

InChI=1S/C9H16O/c1-2-3-4-8-5-6-9(10)7-8/h8H,2-7H2,1H3 |

InChI Key |

OZACSKDSZFGTAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Butylcyclopentanone and Its Precursor Compounds

Regioselective and Stereoselective Synthesis Routes to 3-Butylcyclopentanone

The regioselective introduction of a butyl group at the C-3 position of the cyclopentanone (B42830) ring is a primary challenge in the synthesis of this compound. Several strategies have been developed to control the position of alkylation and the stereochemical outcome of the reaction.

Alkylation Strategies Utilizing Organolithium and Organomagnesium Reagents

Alkylation of cyclopentanone enolates is a common method for introducing alkyl groups. organicchemistrytutor.com The regioselectivity of this reaction is highly dependent on the reaction conditions and the base used. To favor the formation of the 3-substituted product, a kinetic enolate is typically generated using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate then reacts with a butyl halide in an SN2 reaction to form the carbon-carbon bond. organicchemistrytutor.com The use of organolithium and organomagnesium reagents requires careful control to prevent side reactions such as polyalkylation. researchgate.net

The choice of base and reaction conditions is critical for selective enolate formation with unsymmetrical ketones. organicchemistrytutor.com For cyclopentanone, which is symmetrical, either alpha position can be deprotonated to form the same enolate. organicchemistrytutor.com

| Base | Alkylating Agent | Key Considerations | Reference |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Butyl bromide | Forms the kinetic enolate, favoring mono-alkylation at the alpha position. Requires low temperatures. | organicchemistrytutor.com |

| Sodium hydride (NaH) | Butyl bromide | Can be used to form the enolate; however, slower reaction rates may lead to side reactions. | organicchemistrytutor.com |

Conjugate Addition Approaches (e.g., from 2-Cyclopenten-1-one (B42074) and n-Butyllithium)

Conjugate addition, or Michael addition, offers a powerful alternative for the synthesis of 3-substituted cyclopentanones. This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated ketone like 2-cyclopenten-1-one. The use of organocuprates, prepared from organolithium reagents such as n-butyllithium and a copper(I) salt, is particularly effective for this transformation. researchgate.netoup.com The reaction of a butylcuprate with 2-cyclopenten-1-one selectively forms the carbon-carbon bond at the β-position, leading to the desired this compound after quenching the intermediate enolate. oup.com

This method generally provides high yields and excellent regioselectivity for the 1,4-adduct. The intermediate copper enolate can be trapped with other electrophiles, allowing for further functionalization of the cyclopentanone ring. scielo.br

Copper-Catalyzed Carbon-Carbon Bond Formation in Cyclopentanone Derivatives

Copper-catalyzed reactions are instrumental in the synthesis of 3-alkylcyclopentanones. mit.edu These methods often involve the conjugate addition of organometallic reagents to α,β-unsaturated cyclopentenones. The use of a copper catalyst facilitates the selective 1,4-addition of the alkyl group. For instance, the combination of a copper(I) salt, a chiral bis-phosphine ligand, and a silane (B1218182) reducing agent can achieve the asymmetric conjugate reduction of β-substituted α,β-unsaturated cyclic ketones to yield chiral 3-alkylcyclopentanones with high enantiomeric excess. mit.edu

Another approach involves the copper-catalyzed coupling of zirconacyclopentadienes with bis(halomethyl)arenes to form substituted ring systems, showcasing the versatility of copper catalysis in C-C bond formation. researchgate.net

Reductive Transformations of Precursor Ketones

Reductive methods can also be employed to synthesize this compound. One such strategy is the enantioselective 1,4-hydride reduction of an α,β-unsaturated carbonyl compound. google.com For example, 3-tert-butylcyclopent-2-enone can be reduced to (R)-3-tert-butylcyclopentanone with high yield and enantiomeric excess using a chiral organic catalyst and a dihydropyridine (B1217469) as the hydride donor. google.com While this example uses a tert-butyl group, the principle can be applied to the synthesis of other 3-alkylcyclopentanones.

Another approach involves the catalytic hydrogenation of a precursor like 3-butylidenecyclopentanone. However, controlling the stereoselectivity of the double bond reduction can be challenging.

Enantioselective Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers of this compound is crucial for applications in pharmaceuticals and other areas requiring chiral molecules.

Asymmetric Catalysis in the Introduction of the Butyl Group

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of this compound. This can be achieved through several strategies, including the use of chiral catalysts in conjugate addition reactions. For example, the use of scalemic amidocuprates derived from copper(I) iodide, n-butyllithium, and chiral tetraamines has been shown to induce enantioselectivity in the conjugate addition of a butyl group to 2-cyclopentenone, although the enantiomeric excess can vary. researchgate.net

Another promising method is the organocatalytic enantioselective hydrogenation of α,β-unsaturated ketones. Imidazolidinone catalysts, for instance, can activate α,β-unsaturated ketones towards conjugate reduction by a Hantzsch ester, a dihydropyridine derivative. caltech.edu This has been successfully applied to the synthesis of (R)-3-tert-butylcyclopentanone in high yield and enantiomeric excess. caltech.edu The development of novel catalysts is an active area of research to improve the enantioselectivity for a wider range of substrates. nih.govmdpi.com

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | Scalemic amidocuprates | 2-Cyclopentenone | This compound | Up to 78% | researchgate.net |

| Organocatalytic Hydrogenation | Imidazolidinone catalyst | 3-tert-Butylcyclopent-2-enone | (R)-3-tert-Butylcyclopentanone | 96% | google.comcaltech.edu |

Chiral Resolution Techniques for Racemic Mixtures

The synthesis of this compound often results in a racemic mixture, which contains equal amounts of both enantiomers (R and S forms). Since the biological and chemical properties of these enantiomers can differ significantly, their separation, or chiral resolution, is a critical step in many applications. ardena.com

Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This is a widely used technique where the racemic mixture is reacted with a chiral resolving agent. wikipedia.org For a racemic carboxylic acid, a chiral base like brucine (B1667951) or strychnine (B123637) can be used. libretexts.org Conversely, a racemic base can be resolved using a chiral acid such as tartaric acid or (S)-mandelic acid. wikipedia.orglibretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. ardena.com This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP. This differential interaction leads to one enantiomer being retained more strongly than the other, allowing for their separation as they elute from the column at different times.

Enzymatic Resolution: This technique employs enzymes, which are inherently chiral, to selectively catalyze a reaction on only one enantiomer of the racemic mixture. This transforms one enantiomer into a new compound, which can then be easily separated from the unreacted enantiomer. Lipases are a common class of enzymes used for this purpose. nih.gov

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with different solubilities. ardena.comwikipedia.org | Cost-effective, scalable. ardena.com | Can be laborious, success is dependent on finding a suitable resolving agent and crystallization conditions. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Broadly applicable, high purity achievable. | Can be expensive, may not be suitable for large-scale separations. |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. nih.gov | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be limiting factors. |

Deracemization Strategies and Kinetic Resolution

While chiral resolution separates enantiomers, it has a theoretical maximum yield of 50% for the desired enantiomer. nih.gov Deracemization strategies aim to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield. nih.govresearchgate.net

Kinetic Resolution (KR): In a kinetic resolution, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the less reactive enantiomer in excess. nih.gov The theoretical yield for the unreacted enantiomer is 50%. nih.gov

Dynamic Kinetic Resolution (DKR): This is a more advanced strategy that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov Racemization continuously replenishes the faster-reacting enantiomer from the slower-reacting one, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomeric product with up to 100% yield. nih.gov This can be achieved by using a second catalyst (a racemase enzyme, for example) or by employing reaction conditions that promote racemization. nih.govnih.gov

Stereoconvergent Synthesis: This approach starts with a mixture of geometric isomers and, through a catalytic process, converts them into a single, enantioenriched stereoisomer. For instance, an imidazolidinone catalyst has been used to activate α,β-unsaturated aldehydes for conjugate reduction, stereoconvergently reducing mixtures of olefin geometric isomers to an enantioenriched product. caltech.edu

Industrial Scale-Up Considerations and Process Optimization in this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness.

High-Yield and High-Purity Production Methodologies

Achieving high yields and purity on an industrial scale often involves optimizing reaction conditions and employing advanced reactor technologies.

Catalyst Selection and Optimization: The choice of catalyst is crucial. For instance, in the synthesis of butylcyclopentane (B43849) from cyclopentanone and butanal, a bimetallic Ni-Pd/SiO2 catalyst has shown higher activity compared to monometallic catalysts. acs.orgresearchgate.net The formation of a Ni-Pd alloy is believed to be responsible for this enhanced performance. researchgate.net

Process Intensification: Techniques like using continuous flow reactors can improve efficiency and safety compared to traditional batch processes.

Reaction Condition Optimization: Parameters such as temperature, pressure, and solvent must be carefully optimized. For example, in the synthesis of cyclopentanone from furfural (B47365), a yield of 95.8% was achieved at 140 °C and 4 MPa of H2 pressure. nih.gov

Sustainable Synthesis Approaches

Modern chemical manufacturing places a strong emphasis on sustainability. This involves using renewable feedstocks and developing environmentally friendly processes.

Bio-based Feedstocks: Lignocellulosic biomass, a renewable resource, can be a source for producing precursors to this compound. escholarship.org For example, furfural, derived from hemicellulose, can be converted to cyclopentanone. nih.govresearchgate.net

Green Catalysts and Solvents: The development of recyclable and non-toxic catalysts is a key area of research. For example, hydrotalcite-derived catalysts have been used for the synthesis of cyclopentanone from furfural. nih.gov The use of water as a solvent, where possible, is also a key aspect of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.

Synthesis of Complex Derivatives and Analogs of this compound

This compound can serve as a starting material for the synthesis of more complex molecules with potential applications in various fields.

The synthesis of derivatives often involves reactions targeting the carbonyl group or the α-carbons. For example, reductive amination of 3-tert-butylcyclopentanone can be used to prepare 3-tert-butylcyclopentan-1-amine. The cyclopentanone ring can also be functionalized at other positions to create a variety of derivatives. For instance, methods have been developed for the preparation of 1,2,3,4,5-functionalized cyclopentane (B165970) derivatives. beilstein-journals.org

The synthesis of analogs might involve altering the length or structure of the butyl group or modifying the cyclopentanone ring itself. For example, the synthesis of 2,5,5-trimethyl-2-butyl-cyclopentanone has been reported for use in fragrance compositions. google.com Furthermore, cyclopentanone derivatives with substituents at the 2- and 5-positions have been synthesized. google.com The synthesis of 3-butyl-1,2,4-cyclopentanetrione, a related trione, has also been documented. nih.gov

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Butylcyclopentanone

Carbonyl Group Transformations

The carbonyl group is the primary site of reactivity in 3-butylcyclopentanone, undergoing a variety of transformations typical of ketones. vulcanchem.com

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. These nucleophilic addition reactions are fundamental to many of its transformations. vulcanchem.com Reagents such as organometallic compounds and amines can add to the carbonyl group, leading to the formation of secondary alcohols or imines, respectively. vulcanchem.com The steric hindrance imposed by the tert-butyl group can influence the trajectory of the incoming nucleophile, potentially affecting reaction rates. vulcanchem.com

For instance, the reaction with Grignard reagents or organolithium compounds introduces new carbon-carbon bonds, yielding tertiary alcohols after an aqueous workup. The choice of the nucleophile is critical, as the reaction can be sensitive to steric bulk.

Table 1: Examples of Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Butylmagnesium Bromide (CH₃(CH₂)₃MgBr) | Tertiary Alcohol |

| Amine | Pyrrolidine (B122466) | Enamine |

This compound can participate in aldol (B89426) condensation reactions, a key carbon-carbon bond-forming process. vulcanchem.com This reaction can proceed under either basic or acidic conditions, where the ketone first forms an enolate or enol, which then acts as a nucleophile. wikipedia.org This nucleophile can then attack the carbonyl group of another molecule of the ketone (self-condensation) or a different carbonyl compound (cross-condensation). ucalgary.ca

In a cross-condensation scenario, reacting this compound with an aldehyde that lacks α-hydrogens, such as benzaldehyde, can lead to a more controlled reaction, favoring the formation of a single major product. The enolate of this compound will preferentially attack the more electrophilic aldehyde. ucalgary.ca Subsequent dehydration of the initial aldol addition product readily occurs to form a conjugated α,β-unsaturated ketone, driven by the stability of the resulting conjugated system. organic-chemistry.org

Research has shown that the cross-aldol condensation of cyclopentanone (B42830) with butanal, followed by hydrodeoxygenation, can produce jet-fuel range cycloalkanes, including butylcyclopentane (B43849) and 1,3-dibutylcyclopentane. acs.orgresearchgate.netacs.org

The oxidation of this compound can lead to different products depending on the reaction conditions and the oxidizing agent employed. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, can cleave the cyclopentanone ring to form dicarboxylic acids.

Alternatively, oxidation can occur at the α-position to the carbonyl group. For example, reaction with certain oxidizing agents can introduce a double bond, yielding an α,β-unsaturated ketone like 3-butyl-2-cyclopenten-1-one. This transformation is often achieved using reagents that favor dehydrogenation.

The carbonyl group of this compound can be reduced to a hydroxyl group, forming 3-butylcyclopentanol, or further reduced to a methylene (B1212753) group, yielding butylcyclopentane.

Reduction to Alcohols: The reduction of this compound to the corresponding secondary alcohol, 3-butylcyclopentanol, is commonly achieved using hydride reducing agents. vulcanchem.com Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org The steric bulk of the butyl group may influence the stereoselectivity of the hydride attack, potentially leading to a mixture of cis and trans isomers of the resulting alcohol. vulcanchem.com For example, the reduction of 3-tert-butylcyclopent-2-enone has been shown to produce (R)-3-tert-butylcyclopentanone. google.comcaltech.edu

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene group (CH₂) to form butylcyclopentane can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid. These methods are particularly useful when the alcohol is not the desired final product and complete deoxygenation is required. uci.edu

Table 2: Reduction Products of this compound

| Reagent(s) | Product | Functional Group Transformation |

| NaBH₄ or LiAlH₄, followed by H₃O⁺ | 3-Butylcyclopentanol | Ketone to Secondary Alcohol |

| H₂NNH₂, KOH, heat (Wolff-Kishner) | Butylcyclopentane | Ketone to Alkane |

| Zn(Hg), HCl (Clemmensen) | Butylcyclopentane | Ketone to Alkane |

Alpha-Carbon Reactivity and Enolization Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate, acting as a potent nucleophile.

This compound can react with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst to form an enamine. masterorganicchemistry.commychemblog.com This reaction involves the initial formation of a carbinolamine, which then dehydrates to yield the enamine. gla.ac.uk Enamines are neutral, nitrogen analogs of enolates and serve as excellent nucleophiles. mychemblog.comlibretexts.org

The resulting enamine can then be alkylated by reacting it with an electrophile, such as an alkyl halide. masterorganicchemistry.commychemblog.com This reaction, known as the Stork enamine synthesis, occurs via an SN2 mechanism where the nucleophilic α-carbon of the enamine attacks the alkyl halide, forming a new carbon-carbon bond and an intermediate iminium salt. libretexts.orglibretexts.org Subsequent hydrolysis of the iminium salt regenerates the ketone, now with an alkyl group at the α-position. mychemblog.comlibretexts.org This method offers a milder alternative to direct alkylation of ketones using strong bases like LDA. libretexts.org The reaction of enamines with polarized C–C double bonds, such as in nitroalkenes, has also been studied. acs.orgnih.gov

Michael Addition Reactions with Activated Olefins

The enolate of this compound can participate in Michael addition reactions, a type of conjugate addition, with activated olefins. vulcanchem.comlibretexts.org In this reaction, the enolate acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The formation of the enolate is a crucial first step, typically achieved by treating this compound with a suitable base. vulcanchem.com The regioselectivity of this reaction is governed by the formation of the thermodynamically more stable enolate.

The reaction proceeds via a 1,4-addition mechanism, where the nucleophilic enolate adds to the β-carbon of the activated olefin, followed by protonation to yield the final product. libretexts.org The steric bulk of the 3-butyl group can influence the approach of the electrophile, potentially affecting the stereochemical outcome of the reaction.

A study on the double Michael addition of a 4-substituted cyclopentenone derivative with dimethylfulvene suggested that increased steric bulk around the enolate anion can hinder the initial nucleophilic attack, slowing down the reaction rate compared to less substituted cyclopentenones. soton.ac.uk

Deuterium (B1214612) Exchange Studies at Alpha-Positions

Deuterium exchange studies are instrumental in probing the enolization behavior of ketones like this compound. The rate of deuterium incorporation at the α-positions (C2 and C5) is directly related to the rate of enolate or enol formation under the given conditions (acidic or basic). The presence of the 3-butyl group can influence the relative rates of proton abstraction from the C2 and C5 positions.

Due to the steric hindrance imparted by the 3-butyl group, deprotonation at the C2 position might be sterically hindered compared to the C5 position. This would lead to a faster rate of deuterium exchange at the C5 position. However, the formation of the resulting enolate also plays a role. The Δ²,³-enolate is generally more thermodynamically stable than the Δ¹,²-enolate for 3-alkyl substituted cyclopentanones. Computational studies on substituted cyclopentanones could provide further insights into the relative stabilities of the possible enolates and the transition states leading to their formation. znaturforsch.com

Photochemical Reactions of this compound

The photochemical behavior of this compound involves several competing processes, including cycloaddition, rearrangement, and reduction reactions, often proceeding through excited triplet states.

This compound can undergo [2+2] photocycloaddition reactions with olefins. acs.org These reactions typically proceed through the formation of a 1,4-diradical intermediate upon excitation of the enone to its triplet state. researchgate.net The regioselectivity of the cycloaddition, leading to either "head-to-head" or "head-to-tail" adducts, is influenced by the reaction medium. acs.orgresearchgate.net

For instance, the photocycloaddition of 3-n-butylcyclopentenone to various olefins in organic solvents like diethyl ether and cyclohexane (B81311) predominantly yields the head-to-tail adduct. epdf.pubsci-hub.se However, when the reaction is carried out in aqueous micellar solutions of potassium dodecanoate (B1226587) (KDC), a significant increase in the proportion of the head-to-head adduct is observed. acs.orgepdf.pubresearchgate.net This change in regioselectivity is attributed to the preorganization of the reactants within the micellar environment. acs.org

The stereoselectivity of these reactions is also noteworthy, often yielding specific stereoisomers of the resulting bicyclo[3.2.0]heptanone framework. researchgate.net The stereochemical outcome is influenced by the geometry of the intermediate diradical and the mode of its cyclization.

Upon UV irradiation, particularly in the absence of a suitable olefin for cycloaddition, 3-alkylcyclopentanones can undergo photorearrangement and photoreduction processes. For instance, irradiation of 3-t-butyl-cyclopent-2-en-one in toluene (B28343) results in reactions with the solvent rather than dimerization. researchgate.net These solvent-addition products can include those arising from hydrogen abstraction and subsequent radical coupling. researchgate.net

Photoreduction can also occur, leading to the corresponding saturated ketone or alcohol. The efficiency of these processes can be influenced by the solvent and the presence of hydrogen donors.

Impact of Steric Hindrance Imparted by the 3-Butyl Group on Reaction Selectivity and Rate

The tert-butyl group, being a bulky substituent, exerts significant steric hindrance that influences both the rate and selectivity of reactions involving this compound. researchgate.netfiveable.me This steric bulk can hinder the approach of nucleophiles and other reagents to the carbonyl group and the adjacent α-carbons. fiveable.me

In nucleophilic addition reactions to the carbonyl group, the 3-butyl group can direct the incoming nucleophile to the face of the cyclopentanone ring opposite to it, leading to a degree of stereocontrol. The rate of such additions may be slower compared to unsubstituted cyclopentanone due to increased steric congestion around the reaction center. fiveable.me

For reactions involving enolate formation, the steric hindrance from the 3-butyl group can influence the regioselectivity of deprotonation. As mentioned earlier, proton abstraction at the less hindered C5 position is generally favored over the more hindered C2 position. This can be a useful tool for controlling the regiochemical outcome of subsequent alkylation or aldol reactions.

A study on the conjugate reduction of 3-substituted cyclopentenones showed that as the steric hindrance at the β-carbon increased, longer reaction times were required. mit.edu In fact, 3-tert-butyl cyclopentenone could not be successfully reduced under the studied reaction conditions, highlighting the profound impact of the bulky substituent. mit.edu

Comparative Reactivity Studies of this compound with Unsubstituted and Other Substituted Cyclopentanones

Comparative studies reveal important trends in the reactivity of cyclopentanone derivatives. The presence and nature of substituents on the cyclopentanone ring significantly alter its chemical behavior. acs.org

Unsubstituted cyclopentanone is generally more reactive towards nucleophilic attack than this compound due to the absence of steric hindrance. quora.com The presence of the butyl group at the 3-position makes the carbonyl carbon less accessible to incoming nucleophiles.

In comparison to other substituted cyclopentanones, the effect of the substituent depends on its size and electronic properties. For instance, a methyl group at the 3-position would exert less steric hindrance than a butyl group, leading to a higher reaction rate in many cases. Electron-withdrawing or -donating substituents can also influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

In the context of photocycloaddition reactions, the size of the 3-alkyl group on cyclopentenone influences the propensity for dimerization versus reaction with a solvent. While 3-methylcyclopent-2-en-one undergoes dimerization, the bulkier 3-t-butyl-cyclopent-2-en-one reacts with the solvent instead. researchgate.net This demonstrates that the steric bulk of the 3-substituent can dramatically alter the preferred photochemical reaction pathway.

Influence of Alkyl Chain Length and Branching on Reactivity

The reactivity of this compound is significantly influenced by the nature of the alkyl substituent at the 3-position. Both the length and branching of the alkyl chain introduce electronic and steric effects that modulate the behavior of the cyclopentanone ring in chemical transformations.

Electronic Effects: Alkyl groups, including the butyl group, are generally considered to be electron-donating through an inductive effect. This effect slightly increases the electron density on the cyclopentanone ring, which in turn can decrease the electrophilicity of the carbonyl carbon. A lower electrophilicity can lead to a reduced rate of reaction with nucleophiles. However, this electronic influence is generally modest for simple alkyl groups. vedantu.com

Steric Effects: A more pronounced influence of the alkyl chain is its steric hindrance. quora.com The butyl group, being larger than a methyl or ethyl group, presents a greater spatial obstacle to the approach of reactants to the cyclopentanone ring. This steric hindrance can affect several types of reactions:

Nucleophilic Addition: The rate of nucleophilic addition to the carbonyl group can be decreased by the presence of a bulky alkyl group at the 3-position. masterorganicchemistry.comlibretexts.org The incoming nucleophile experiences greater steric repulsion, making the formation of the tetrahedral intermediate more difficult. libretexts.org This effect becomes more significant with increased branching of the alkyl chain. For instance, a tert-butyl group would exert a much stronger steric hindrance than a n-butyl group. vedantu.comfiveable.me

Enolate Formation: The formation of an enolate, a key intermediate in many ketone reactions, can also be influenced. The regioselectivity of enolate formation can be directed by the steric bulk of the substituent at the 3-position.

The interplay between the length of the alkyl chain and its branching is crucial. A longer, linear alkyl chain like n-butyl will have a different steric profile compared to a shorter, branched isomer like tert-butyl. While both increase steric bulk compared to a methyl group, the branched isomer typically presents a more significant steric shield around the reaction center.

| Alkyl Substituent | Relative Chain Length | Branching | Electronic Effect (Inductive) | Steric Hindrance | Predicted Effect on Nucleophilic Addition Rate |

|---|---|---|---|---|---|

| Methyl | Short | None | Weakly Electron-Donating | Low | Baseline |

| Ethyl | Medium | None | Weakly Electron-Donating | Moderate | Slightly Decreased |

| n-Propyl | Medium | None | Weakly Electron-Donating | Moderate-High | Decreased |

| n-Butyl | Long | None | Weakly Electron-Donating | High | Decreased |

| iso-Butyl | Long | Branched | Weakly Electron-Donating | High | Decreased |

| tert-Butyl | Long | Highly Branched | Weakly Electron-Donating | Very High | Significantly Decreased |

Kinetic Investigations of Radical Reactions (e.g., with OH Radicals)

The structure of this compound offers several sites for H-atom abstraction:

The C-H bonds on the cyclopentanone ring.

The C-H bonds on the butyl side chain.

The reactivity of each C-H bond towards OH radicals depends on its bond dissociation energy and steric accessibility. In general, the order of reactivity for H-atom abstraction is tertiary C-H > secondary C-H > primary C-H.

The table below presents the experimentally determined rate constants for the reaction of OH radicals with cyclopentanone and n-butane, which serve as models for the ring and the side chain of this compound, respectively.

| Compound | Chemical Formula | Rate Constant (kOH) at 298 K (cm3 molecule-1 s-1) | Reference |

|---|---|---|---|

| Cyclopentanone | C5H8O | 1.5 x 10-12 | nih.gov |

| n-Butane | C4H10 | 2.36 x 10-12 | copernicus.org |

| 3-Methyl-2-cyclopenten-1-one | C6H8O | 4.4 x 10-12 | nih.govacs.org |

Based on these data, the total rate constant for this compound is expected to be the sum of the reactivity of the cyclopentanone ring (adjusted for the substituent effect) and the reactivity of the butyl chain. Therefore, the rate constant for this compound with OH radicals is anticipated to be significantly higher than that of cyclopentanone alone.

Stereochemistry, Conformational Analysis, and Chiral Recognition of 3 Butylcyclopentanone

Analysis of the Chiral Center and Stereoisomerism in 3-Butylcyclopentanone

The concept of chirality is fundamental to understanding the three-dimensional nature of molecules. A molecule is considered chiral if it is non-superimposable on its mirror image. libretexts.org The source of chirality at the molecular level often stems from the presence of one or more chiral centers, which are typically tetrahedral carbon atoms bonded to four different substituents. libretexts.org

In the case of this compound, the carbon atom at the third position (C3) of the cyclopentanone (B42830) ring is a chiral center, also known as a stereogenic center. knowledgebin.org This is because it is bonded to four distinct groups:

A hydrogen atom (H)

A butyl group (-CH₂CH₂CH₂CH₃)

A -CH₂C(=O)- segment of the ring

A -CH₂CH₂C(=O)- segment of the ring

The presence of this single chiral center means that this compound can exist as a pair of stereoisomers that are mirror images of each other. vanderbilt.edu These non-superimposable mirror images are called enantiomers. libretexts.org The two enantiomers of this compound are designated as (R)-3-butylcyclopentanone and (S)-3-butylcyclopentanone, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.

Enantiomers share identical physical properties such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. vanderbilt.edu This property is known as optical activity. Their interaction with other chiral molecules, such as enzymes or chiral catalysts, is also distinct, which has significant implications in biological systems and stereoselective synthesis.

| Property | (R)-3-butylcyclopentanone | (S)-3-butylcyclopentanone |

|---|---|---|

| Chiral Center | C3 | C3 |

| Relationship | Enantiomers (non-superimposable mirror images) | |

| Optical Rotation | Rotates plane-polarized light in one direction (e.g., dextrorotatory, +) | Rotates plane-polarized light by an equal magnitude in the opposite direction (e.g., levorotatory, -) |

| Physical Properties (Boiling Point, Density, etc.) | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |

| Biological Activity | Can differ significantly from the (S)-enantiomer | Can differ significantly from the (R)-enantiomer |

Conformational Landscape and Dynamics of the Cyclopentanone Ring System

Unlike six-membered rings which can adopt a strain-free chair conformation, five-membered rings like cyclopentanone cannot achieve ideal tetrahedral bond angles in a planar arrangement. maricopa.edu A planar structure would lead to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the cyclopentanone ring puckers, adopting non-planar conformations. scribd.com

Pseudorotation Pathways and Conformational Equilibria

The cyclopentane (B165970) ring system is highly flexible and exists in a dynamic equilibrium between various puckered conformations. The two principal conformations are the envelope (Cₛ symmetry), where one atom is out of the plane of the other four, and the twist or half-chair (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.gov

These conformations are not static but interconvert rapidly through a low-energy process known as pseudorotation . nih.govnih.gov This process involves a continuous wave-like motion of the ring's puckering. The entire conformational landscape can be described by two puckering parameters: the puckering amplitude (q) and the phase angle (ϕ). nih.gov The interconversion between the envelope and twist forms occurs with a very low energy barrier, making the ring system exceptionally dynamic at room temperature. scribd.com

Influence of the 3-Butyl Group on Ring Puckering and Conformational Preferences

The introduction of a substituent, such as a butyl group at the C3 position, significantly influences the conformational landscape of the cyclopentanone ring. The bulky butyl group introduces steric demands that restrict the free pseudorotation observed in the unsubstituted ring.

The substituent can occupy one of two general positions: a pseudo-axial position, where it is oriented more perpendicular to the average plane of the ring, or a pseudo-equatorial position, where it is more parallel. The conformer with the bulky butyl group in the pseudo-equatorial position is sterically favored as it minimizes unfavorable steric interactions with adjacent hydrogen atoms (analogous to 1,3-diaxial interactions in cyclohexane). researchgate.net Consequently, the conformational equilibrium is shifted to favor those envelope and twist conformations where the C3 butyl group resides in a pseudo-equatorial orientation. This preference creates a higher energy barrier for pseudorotation, leading to a more defined and less dynamic conformational state compared to unsubstituted cyclopentanone.

| Conformer | Butyl Group Position | Relative Energy | Population at Equilibrium | Key Steric Interactions |

|---|---|---|---|---|

| Pseudo-Equatorial | Oriented away from the ring, minimizing steric clash | Lower | Major | Minimal |

| Pseudo-Axial | Oriented more perpendicular to the ring plane | Higher | Minor | Significant steric hindrance with neighboring axial-like hydrogens |

Stereoselective Interactions in Chemical and Biological Systems

The chirality of this compound is a critical factor in its interactions within chiral environments. The distinct three-dimensional arrangement of its enantiomers leads to differences in how they are synthesized and how they bind to other chiral molecules.

Stereoselectivity in Organic Transformations

The synthesis of a single enantiomer of this compound requires stereoselective methods, which are crucial in the preparation of optically active compounds. google.com These methods often involve the use of chiral catalysts, reagents, or starting materials to favor the formation of one enantiomer over the other. The efficiency of such a reaction is measured by its enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer. For instance, asymmetric catalytic hydrogenation or alkylation of a suitable precursor can be employed to produce either (R)- or (S)-3-butylcyclopentanone with high enantiopurity. The choice of catalyst and reaction conditions determines which enantiomer is formed, as the chiral catalyst creates a lower energy transition state for the formation of one specific stereoisomer.

| Component | Role in Stereoselectivity | Example for this compound Synthesis |

|---|---|---|

| Prochiral Substrate | A molecule that can be converted into a chiral product. | Cyclopent-2-enone |

| Chiral Catalyst/Reagent | Creates a chiral environment, lowering the activation energy for the formation of one enantiomer. | A metal complex with a chiral ligand (e.g., chiral phosphine). figshare.com |

| Reaction | The transformation that introduces the chiral center. | Asymmetric conjugate addition of a butyl group. |

| Outcome | Formation of one enantiomer in excess. | High enantiomeric excess (e.g., >95% e.e.) of (R)- or (S)-3-butylcyclopentanone. |

Chiral Recognition in Ligand Binding Studies

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This principle is the cornerstone of many biological processes, as enzymes, receptors, and other proteins are composed of chiral amino acids and thus possess chiral binding sites.

The (R) and (S) enantiomers of this compound will interact differently with a chiral binding partner. One enantiomer may fit snugly into a chiral pocket or active site, allowing for strong binding through multiple points of contact (e.g., hydrogen bonds, van der Waals forces). In contrast, its mirror image, the other enantiomer, may be unable to achieve the same optimal fit due to steric clashes, resulting in weaker or no binding. This differential binding affinity is the basis for the varying biological activities often observed between enantiomers of a chiral drug or signaling molecule.

| Factor | (R)-Enantiomer Interaction (Hypothetical) | (S)-Enantiomer Interaction (Hypothetical) |

|---|---|---|

| Binding Site Complementarity | High; functional groups (carbonyl, butyl) align perfectly with receptor's binding pockets. | Low; butyl group causes steric hindrance with a part of the receptor. |

| Binding Affinity | Strong (High Kₐ, Low Kₔ) | Weak or None (Low Kₐ, High Kₔ) |

| Biological Response | Elicits a strong biological or physiological response (agonist/antagonist). | Elicits a weak or no response. |

Computational Chemistry and Mechanistic Elucidation of 3 Butylcyclopentanone Reactivity

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electron distribution, molecular geometries, and the energetics of chemical transformations. These methods are used to map out potential energy surfaces, which describe the energy of a molecule as a function of its geometry, allowing for the identification of stable molecules (reactants, products, intermediates) and the transition states that connect them.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to investigate the mechanisms of organic reactions involving cyclic ketones. For a compound like 3-butylcyclopentanone, DFT can be employed to study various reactions, such as enolate formation, aldol (B89426) reactions, or oxidation processes.

Researchers use DFT to optimize the geometries of reactants, transition states, and products along a proposed reaction coordinate. For instance, in studying the H-atom abstraction from cyclopentanone (B42830), DFT calculations can identify which hydrogen atoms are most susceptible to removal. acs.org The B3LYP functional, a popular hybrid functional, is often used for such geometric optimizations and frequency calculations. acs.org By performing Intrinsic Reaction Coordinate (IRC) calculations, the connection between a calculated transition state and its corresponding reactants and products can be verified, confirming the proposed pathway. acs.org

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations for a generic reaction of this compound.

| Species | Description | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactant | This compound + Reagent | -542.12345 | 0.00 |

| Transition State (TS1) | First transition state | -542.09876 | +15.5 |

| Intermediate | Reaction intermediate | -542.11001 | +8.4 |

| Transition State (TS2) | Second transition state | -542.10123 | +13.9 |

| Product | Final product complex | -542.14567 | -13.9 |

While DFT is a versatile tool, higher-level ab initio methods are often required for more accurate energetic predictions, especially for systems where electron correlation effects are significant. Methods such as Møller-Plesset perturbation theory (MP2) and highly parameterized density functionals like M06-2X are frequently used for this purpose. The M06-2X functional, in particular, has shown excellent performance for thermochemistry, kinetics, and non-covalent interactions. nih.govnih.gov

For this compound, a key area of investigation is conformational analysis. The five-membered cyclopentanone ring is not planar but exists in puckered conformations, typically described as envelope or twist forms. The addition of a butyl substituent at the 3-position introduces further complexity, as the butyl group can occupy either an equatorial or an axial position relative to the ring.

High-level calculations can precisely determine the geometries and relative energies of these different conformers. doi.org For example, studies on 3-methylcyclopentanone (B121447) have shown that the equatorial conformer is more stable than the axial conformer. researchgate.net A similar analysis for this compound would quantify the energetic preference, which is critical for understanding its reactivity, as the dominant conformer is often the one that participates in reactions. The M06-2X functional combined with a large basis set, such as 6-311+G**, is a reliable level of theory for computing such subtle energy differences. acs.org

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Equatorial-Envelope | Butyl group is equatorial on an envelope-puckered ring | 0.00 | 85.2 |

| Axial-Envelope | Butyl group is axial on an envelope-puckered ring | 1.25 | 10.5 |

| Equatorial-Twist | Butyl group is equatorial on a twist-puckered ring | 0.85 | 3.8 |

| Axial-Twist | Butyl group is axial on a twist-puckered ring | 2.15 | 0.5 |

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations provide static pictures of molecular structures and energies, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motion and conformational dynamics. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time.

For this compound, MD simulations are invaluable for exploring its vast conformational space. This includes the puckering of the cyclopentanone ring and the rotation of the flexible butyl chain. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformations and determine their relative populations, providing a dynamic view that complements the static picture from quantum calculations. nih.gov

A crucial aspect of MD simulations is the treatment of the solvent. Chemical behavior can be significantly influenced by the surrounding medium. MD simulations can explicitly model solvent molecules (e.g., water, methanol), providing a detailed, atomistic view of solute-solvent interactions like hydrogen bonding. rsc.org Alternatively, implicit solvent models can be used, which represent the solvent as a continuous medium, reducing computational cost while still capturing bulk solvent effects. nih.gov Comparing simulations in different solvents can reveal how the conformational preferences and dynamics of this compound change with solvent polarity, which in turn affects its reactivity. rsc.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Predicting Reactivity Trends

QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors with experimentally measured data for a series of related compounds.

The foundation of any QSAR/QSPR model is the selection of appropriate molecular descriptors—numerical values that encode information about the chemical structure. For a class of compounds like substituted cyclopentanones, including this compound, relevant descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges (especially on the carbonyl carbon and oxygen), and the dipole moment. These are crucial for modeling reactions involving nucleophilic or electrophilic attack.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular weight, molecular volume, solvent-accessible surface area, and specific steric parameters that describe the bulkiness of substituents. These are important for understanding how steric hindrance affects reaction rates.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index and various connectivity indices, which can correlate with properties like boiling point or viscosity.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include bond dissociation energies or calculated reaction enthalpies. acs.org

| Descriptor Type | Example Descriptor | Description and Relevance |

|---|---|---|

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates susceptibility to nucleophilic attack at the carbonyl carbon. |

| Electronic | Partial Charge on C=O Carbon | Magnitude of positive charge on the carbonyl carbon; a higher positive charge enhances reactivity with nucleophiles. |

| Steric | Molecular Volume | The total volume occupied by the molecule; relates to steric hindrance around the reaction center. |

| Topological | Wiener Index | A distance-based index related to molecular branching; can correlate with physical properties like boiling point. |

| Quantum Chemical | C-H Bond Dissociation Energy (BDE) | The energy required to break a specific C-H bond; predicts the site of radical abstraction reactions. |

Once a set of relevant descriptors has been calculated for a training set of substituted cyclopentanones with known reactivity data (e.g., reaction rate constants), statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a predictive model.

For example, a model could be developed to predict the rate of a specific reaction for new, untested cyclopentanone derivatives. The resulting equation would take the form:

Reactivity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

where c represents the coefficients determined from the statistical fitting. Such a model, once validated, could be used to predict the chemical behavior of this compound without the need for resource-intensive experiments or high-level quantum chemical calculations. These models are powerful tools for screening large libraries of compounds and for guiding the design of new molecules with desired properties.

Applications of 3 Butylcyclopentanone in Advanced Organic Synthesis and Functional Materials

Role as a Versatile Intermediate and Chiral Building Block in Complex Syntheses

3-Butylcyclopentanone serves as a crucial intermediate and building block in the synthesis of more complex molecules. When synthesized in an enantiomerically pure form, it becomes a chiral building block, which is essential for the creation of specific stereoisomers of target compounds, particularly in the pharmaceutical industry. The cyclopentanone (B42830) unit is a powerful synthon for a wide array of bioactive molecules because the enone structural motif allows for diverse chemical modifications. nih.govresearchgate.net Chiral cyclopentanones are particularly important precursors in the asymmetric synthesis of complex chiral molecules. nih.gov The presence of the alkyl (butyl) group at the 3-position introduces significant steric hindrance, which can influence the reactivity and stability of the molecule and its interactions in biological systems. This controlled stereochemistry is critical for applications that demand chiral specificity.

Chiral building blocks are fundamental to the synthesis of many modern pharmaceuticals. The synthesis of complex molecules like statins, which are cholesterol-lowering drugs, often relies on stereocontrolled processes to construct the required chiral centers. researchgate.net While substituted cyclopentanones are recognized as important intermediates for creating molecules with specific three-dimensional structures for pharmaceutical applications, nih.gov detailed research specifically documenting the use of this compound as a direct intermediate in the synthesis of commercial statins is not extensively available in publicly accessible literature. However, the general importance of chiral cyclic ketones in constructing drug scaffolds underscores the potential of such building blocks in the development of new pharmaceutical entities.

The application of chiral cyclopentanone derivatives is well-established in the synthesis of chiral drugs. Chirality plays a fundamental role in the interaction between a drug and its biological target, significantly influencing the drug's pharmacological profile. nih.gov Research has demonstrated efficient and practical methods for the asymmetric synthesis of 3,4-disubstituted cyclopentanones, which serve as key intermediates for drug candidates. nih.govresearchgate.net The ability to precisely control the stereochemistry of the cyclopentanone ring allows for the development of enantiomerically pure compounds, which is a critical requirement from regulatory bodies like the FDA for many modern drugs. nih.gov This makes 3-alkylcyclopentanones, such as this compound, valuable starting materials. Their utility extends beyond pharmaceuticals into the agrochemical industry, where stereochemistry is equally crucial for the efficacy and target specificity of pesticides and herbicides.

Formation of Fused Heterocyclic Systems (e.g., 1,3-Oxazines, 1,3-Thiazines)

The 3-alkylcyclopentanone scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. Research has shown that derivatives of 3-alkylcyclopentane can be used to construct bicyclic systems containing nitrogen, oxygen, and sulfur atoms. For instance, a number of tert-butyl-cyclopentane-fused 1,3-oxazines and 1,3-thiazines have been successfully synthesized through various ring-closure methods. This synthesis demonstrates the utility of the cyclopentane (B165970) ring as a foundation for building more complex, multi-ring structures with potential applications in medicinal chemistry.

Precursor in Biofuel and Advanced Fuel Production

In the quest for sustainable energy sources, this compound and related compounds have emerged as promising precursors for advanced biofuels. These molecules can be derived from lignocellulosic biomass, making them a renewable alternative to petroleum-based feedstocks. Specifically, cyclopentanone can be produced from furfural (B47365), a key platform chemical obtained from the hemicellulose fraction of biomass.

One of the most promising applications of this compound is its conversion into high-density renewable fuels suitable for aviation. Jet fuels are primarily composed of C8-C16 hydrocarbons, and cycloalkanes are particularly desirable for their high energy density and low freezing points. The conversion process involves an initial aldol (B89426) condensation of cyclopentanone with an aldehyde (such as butanal) to elongate the carbon chain, followed by a hydrodeoxygenation (HDO) step. During HDO, the oxygen atoms are removed from the molecule in the presence of a catalyst and hydrogen gas, yielding the final cycloalkane product.

Research has demonstrated that butylcyclopentane (B43849) and 1,3-dibutylcyclopentane can be synthesized from cyclopentanone and butanal, followed by HDO over various catalysts. Bimetallic catalysts, in particular, have shown high activity for this conversion under solvent-free conditions.

| Catalyst | Reaction | Temperature | Key Finding |

|---|---|---|---|

| Magnesium–aluminum hydrotalcite (MgAl-HT) | Aldol Condensation | Not specified | Exhibited the highest activity for the solvent-free aldol condensation of cyclopentanone and butanal. |

| 4%Ni–1%Pd/SiO₂ | Hydrodeoxygenation (HDO) | 503 K | Achieved a high carbon yield (88.0%) of butylcyclopentane and 1,3-dibutylcyclopentane. The bimetallic catalyst showed higher activity than monometallic Ni or Pd catalysts. |

This pathway produces a cycloalkane mixture with a high density (0.82 g mL⁻¹) and a low freezing point, making it a suitable blend component to enhance the properties of jet fuel.

The production of this compound and its conversion to fuel is part of a broader biorefinery concept, where sustainable biomass is transformed into a wide range of value-added chemicals and fuels. The starting material, cyclopentanone, can be synthesized with high yields from furfural, which is readily obtained from agricultural residues like corn cobs and sugarcane bagasse. This integration positions this compound as a key intermediate that connects biomass-derived platform chemicals to the production of high-performance, drop-in biofuels, contributing to a more sustainable chemical industry.

Applications in the Synthesis of Specialty Chemicals and Fragrance Compounds

This compound serves as a versatile building block in advanced organic synthesis, particularly in the creation of high-value specialty chemicals and complex fragrance compounds. Its cyclopentanone core, functionalized with a butyl group, allows for a variety of chemical transformations, making it a valuable precursor for molecules with specific olfactory properties or biological activities. The reactivity of the ketone group, combined with the influence of the alkyl substituent, enables chemists to construct intricate molecular architectures.

Synthesis of Fragrance Compounds

The structural motif of a substituted cyclopentanone is central to many important fragrance compounds, most notably the jasmonate family, which includes methyl jasmonate and methyl dihydrojasmonate (hedione). These compounds are prized for their characteristic floral, jasmine-like scents. While direct synthesis pathways starting from this compound to create specific commercial fragrances are not extensively detailed in publicly available research, its potential lies in its ability to act as a precursor to synthetic analogues of these naturally occurring scents.

The general synthetic strategies for creating such fragrance molecules often involve the alkylation of a cyclopentanone derivative at the alpha-position to the carbonyl group, followed by further functionalization. This compound, with its existing alkyl chain, could theoretically be a starting point for the synthesis of jasmone (B1672801) analogues. The synthesis of these molecules typically involves several key steps where the cyclopentanone ring is modified to introduce necessary functional groups and stereochemistry that are crucial for the desired odor profile.

Below is a table summarizing the key fragrance compounds that feature a substituted cyclopentanone ring, illustrating the importance of this structural class in the fragrance industry.

| Compound Name | Common Name/Trade Name | Olfactory Profile | Structural Relevance to this compound |

| Methyl Jasmonate | Jasmonate | Intense, floral, jasmine-like | Features a 2,3-disubstituted cyclopentanone core. This compound could serve as a foundational structure. |

| Methyl Dihydrojasmonate | Hedione | Sweet, floral, jasmine with citrus nuances | A derivative of methyl jasmonate, also based on a substituted cyclopentanone ring. |

| Magnolione | Magnolione | Floral, jasmine-like | A synthetic analogue of jasmonates with a disubstituted cyclopentanone structure. |

Synthesis of Specialty Chemicals

Beyond fragrances, substituted cyclopentanones are key intermediates in the synthesis of various specialty chemicals, including prostaglandins (B1171923) and other bioactive molecules. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Their complex structures are built around a cyclopentane ring.

The synthesis of prostaglandins is a significant area of research in medicinal chemistry, and various synthetic routes have been developed. While the syntheses are complex and multi-stepped, they often rely on the strategic functionalization of a cyclopentanone or cyclopentenone precursor.

One of the powerful reactions in organic synthesis for ring formation is the Robinson annulation . This reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring onto an existing structure. A ketone, such as this compound, can act as the nucleophilic donor in the initial Michael reaction. This would lead to the formation of a fused bicyclic system, which is a common core in many complex natural products and specialty chemicals, including steroids.

The table below outlines the potential synthetic pathways where a 3-alkylated cyclopentanone like this compound could be a valuable intermediate.

| Synthetic Target Class | Key Synthetic Reaction | Role of 3-Alkyl Cyclopentanone | Potential Product Features |

| Prostaglandin Analogues | Multi-step synthesis | As a starting material for the elaboration of the cyclopentane core and the introduction of side chains. | Biologically active compounds with therapeutic potential. |

| Steroid Precursors | Robinson Annulation | Acts as the ketone component to which a new six-membered ring is fused, forming the initial carbocyclic framework of a steroid. | Polycyclic structures with potential applications in medicinal chemistry. |

| Jasmone Analogues | Alkylation/Condensation | Serves as the core structure to which side chains are added to mimic the structure of natural jasmonates. | Compounds with tailored olfactory properties for the fragrance and flavor industry. |

Future Research Directions and Emerging Trends for 3 Butylcyclopentanone

Development of Novel and Highly Selective Catalytic Systems for its Transformations

The transformation of 3-butylcyclopentanone into higher-value chemicals hinges on the availability of highly selective catalysts. Current research on related cyclopentanone (B42830) structures, primarily derived from biomass sources like furfural (B47365), provides a foundation for future work. mdpi.comhigfly.eumdpi.com The key challenge for this compound is to achieve chemoselectivity, enabling reactions to target the carbonyl group, the α-carbons, or the butyl side chain without unintended side reactions.

Future research will likely concentrate on:

Bimetallic and Trimetallic Catalysts: Systems such as Co-Ni, Pd-Cu, and Pt-based bimetallic catalysts have shown promise in the selective hydrogenation and rearrangement of furanic compounds to cyclopentanones. mdpi.comresearchgate.net Research is expected to explore novel combinations and ratios of metals supported on materials like titania, carbon, or zirconia to fine-tune catalytic activity and selectivity for substituted cyclopentanones. The 10%Co-10%Ni/TiO2 catalyst, for instance, has demonstrated high selectivity toward cyclopentanone formation from furfural. researchgate.net

Tunable Acid-Base Properties: The development of catalysts with precisely controlled acid and base sites is crucial. For instance, in the conversion of furfuryl alcohol, the acidity of platinum-supported tungsten-zirconium (W-Zr) mixed oxides was found to be critical for performance. higfly.eu Similar strategies will be essential for controlling reactions like aldol (B89426) condensations or rearrangements involving this compound. researchgate.net

Heterogeneous Catalysis: A strong emphasis will be placed on developing robust and recyclable heterogeneous catalysts to enhance the sustainability of processes. Catalyst stability is a key factor for industrial viability, with studies showing consistent activity over extended periods in continuous flow systems. higfly.eu

Table 1: Promising Catalytic Systems for Cyclopentanone Synthesis and Transformations

| Catalyst System | Support Material | Target Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Pt/W-Zr Mixed Oxides | W-Zr | Hydrogenation/Rearrangement | Tunable acidity and high stability | higfly.eu |

| Co-Ni | TiO2 | Hydrogenation/Rearrangement | High selectivity to cyclopentanone | mdpi.comresearchgate.net |

| Pt/C | Carbon | Hydrogenation/Rearrangement | High conversion rates | mdpi.comresearchgate.net |

| Pd-Cu | Carbon | Hydrogenation/Rearrangement | High selectivity | mdpi.com |

| Mg-Zr Mixed Oxide | - | Aldol Condensation | Effective for C-C bond formation | researchgate.net |

Exploration of Unconventional Reaction Pathways and Derivatizations

Beyond traditional ketone chemistry, future research will delve into unconventional reaction pathways to synthesize novel derivatives of this compound with unique functionalities. This involves leveraging modern synthetic methods to build molecular complexity.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound can provide rapid access to complex molecular architectures, improving efficiency and reducing waste compared to multi-step syntheses. researchgate.net

Photochemical Transformations: The use of photogenerated species, such as siloxycarbenes derived from acylsilanes, could enable formal [4+1] cycloaddition reactions. acs.org Applying this to this compound could lead to the synthesis of highly functionalized and substituted cyclopentene (B43876) scaffolds, which are valuable intermediates in organic synthesis.

Aldol Condensation for Biofuels: The aldol condensation of cyclopentanone with biomass-derived molecules like furfural is a known pathway to produce precursors for high-density biofuels. researchgate.net Research into the specific reactivity of this compound in such reactions could lead to the generation of advanced fuel molecules with tailored properties. The butyl group could potentially enhance the fuel characteristics of the final product.

Integration into Flow Chemistry and Microreactor Systems for Continuous Synthesis

The shift from traditional batch processing to continuous flow manufacturing represents a major trend in chemical synthesis. mdpi.comup.ac.za Integrating the synthesis and transformation of this compound into these systems offers significant advantages in terms of safety, scalability, and process control. durham.ac.ukuni-mainz.de

Enhanced Safety and Heat Transfer: Microreactors possess a high surface-area-to-volume ratio, allowing for superior heat exchange and precise temperature control. uni-mainz.deanton-paar.com This is critical for managing highly exothermic or temperature-sensitive reactions, making processes safer and more efficient.

Scalability and Automation: Continuous flow processes can be scaled up by extending operation time or by running multiple reactors in parallel ("numbering-up"). anton-paar.com This approach avoids the challenges associated with scaling up batch reactors. Furthermore, flow systems are amenable to full automation, ensuring high reproducibility and product quality. up.ac.za

Reaction Telescoping: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. up.ac.zauc.pt This dramatically reduces waste, solvent usage, and processing time. The synthesis of complex molecules like cyclopentenone building blocks has already been demonstrated using this approach. durham.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area, poor | Excellent due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Straightforward (longer run time or numbering-up) |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and time |

| Reproducibility | Can vary between batches | High, due to automation and stable conditions |

| Multi-step Synthesis | Requires isolation of intermediates | Allows for "telescoping" of reactions in-line |

Advanced Computational Design of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools for modern chemical research. These methods can accelerate the discovery and development of new molecules and processes by predicting properties and reaction outcomes before any laboratory work is conducted.

Predicting Reactivity: Computational models can be used to understand the electronic structure and steric profile of this compound. By analyzing factors like bond angles and ring strain, researchers can predict how the molecule will behave in different chemical reactions. quora.com For example, quantum mechanical calculations can elucidate complex reaction mechanisms, such as rearrangements and cycloadditions, guiding the design of experiments. acs.org

Virtual Screening and ADME Prediction: For applications in pharmaceuticals or agrochemicals, computational tools can be used to design and screen virtual libraries of this compound derivatives. In silico methods are already used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of cyclopentanone analogs, providing an early indication of their pharmacokinetic properties. bio-conferences.org